[1-(Aminomethyl)-4-methylcyclohexyl]methanamine
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Overview
Description
“[1-(Aminomethyl)-4-methylcyclohexyl]methanamine” is a chemical compound with the CAS Number: 1507983-56-3 . It has a molecular weight of 156.27 . The IUPAC name for this compound is (4-methylcyclohexane-1,1-diyl)dimethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2/c1-8-2-4-9(6-10,7-11)5-3-8/h8H,2-7,10-11H2,1H3 . This indicates that the compound has a cyclohexane ring with a methyl group and two aminomethyl groups attached to it.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Molecular Modeling
A study involving the synthesis of 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs, which includes molecules structurally related to [1-(Aminomethyl)-4-methylcyclohexyl]methanamine, explored their binding at 5-HT2A and H1 receptors. The research highlighted the steric tolerance within the binding sites of these receptors, offering insights into receptor-ligand interactions and molecular design (Shah et al., 2010).
Isolation Techniques
In another study, the isolation of branched acyclic polyamines, which are structurally related to this compound, was achieved through cation-exchange chromatography and selective complexation. This showcases an efficient method for purifying complex chemical structures (Geue & Searle, 1983).
Anticonvulsant Activity
A series of novel schiff bases of 3-aminomethyl pyridine, a compound related to this compound, were synthesized and demonstrated significant anticonvulsant activity. This research opens pathways for developing new therapeutic agents for seizure disorders (Pandey & Srivastava, 2011).
Synthesis of Novel Compounds
The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, structurally related to this compound, was successfully achieved, illustrating the potential for creating diverse organic molecules for various applications (Shimoga, Shin & Kim, 2018).
Biased Agonists of Serotonin Receptors
The design and synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists for potential use in treating depression showcase the therapeutic potential of structurally similar compounds to this compound (Sniecikowska et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
[1-(aminomethyl)-4-methylcyclohexyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8-2-4-9(6-10,7-11)5-3-8/h8H,2-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRKXPYJPYTRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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